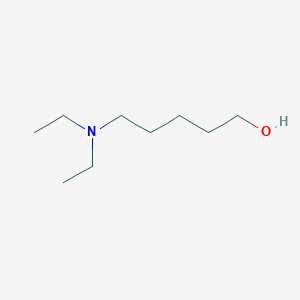

5-(Diethylamino)pentan-1-ol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-(diethylamino)pentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NO/c1-3-10(4-2)8-6-5-7-9-11/h11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUQDFMATAGUGMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334304 | |

| Record name | 5-(diethylamino)pentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2683-57-0 | |

| Record name | 5-(diethylamino)pentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Diethylamino-1-pentanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Diethylamino Pentan 1 Ol

Established Synthetic Routes and Reaction Mechanisms

The synthesis of 5-(Diethylamino)pentan-1-ol has traditionally relied on robust and well-understood reaction pathways. These methods, primarily nucleophilic substitution and reductive amination, form the foundation of its laboratory and potential industrial-scale production.

Nucleophilic substitution is a direct and widely employed method for the synthesis of this compound. This approach typically involves the reaction of a pentane (B18724) derivative containing a good leaving group at the 5-position with diethylamine (B46881), which acts as the nucleophile. A common precursor is a 5-halopentan-1-ol, such as 5-chloropentan-1-ol or 5-bromopentan-1-ol.

The reaction mechanism is a classic bimolecular nucleophilic substitution (SN2). The nitrogen atom of diethylamine attacks the electrophilic carbon atom bonded to the halogen, displacing the halide ion in a single, concerted step. The presence of a base is often required to neutralize the hydrohalic acid formed as a byproduct, thereby preventing the protonation of the diethylamine nucleophile and driving the reaction to completion. While direct nucleophilic substitution of alcohols is challenging, prior conversion of the hydroxyl group to a better leaving group is a common strategy. nih.gov This method is fundamental for creating C-N bonds in amine synthesis. nih.govrsc.orgnih.gov

Table 1: Example of Nucleophilic Substitution for Amino Alcohol Synthesis

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

|---|---|---|---|---|

| 5-Chloropentan-1-ol | Diethylamine | Acetonitrile (B52724) | Reflux, with K2CO3 | This compound |

Reductive amination is a highly versatile and paramount method for forming C-N bonds, widely used in the synthesis of pharmaceutical compounds. nih.govnih.gov This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine. masterorganicchemistry.com For the synthesis of this compound, this would typically involve the reaction of diethylamine with 5-hydroxypentanal (B1214607).

The reaction begins with the nucleophilic attack of diethylamine on the carbonyl carbon of 5-hydroxypentanal, forming a hemiaminal intermediate. This intermediate then dehydrates to form a diethyl iminium ion. A reducing agent, present in the reaction mixture, subsequently reduces the iminium ion to yield the final product, this compound. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) and sodium cyanoborohydride (NaBH3CN) being particularly effective due to their selectivity for reducing imines over aldehydes. nih.govmasterorganicchemistry.com This chemoselectivity is crucial for direct, one-pot procedures. nih.govorganic-chemistry.org

This approach is broadly applicable for the synthesis of primary, secondary, and tertiary amines from a wide range of carbonyl precursors and amines. organic-chemistry.orgresearchgate.net

Table 2: Key Steps in Reductive Amination

| Step | Reactants | Intermediate | Product of Step |

|---|---|---|---|

| 1. Imine/Iminium Formation | 5-Hydroxypentanal, Diethylamine | Hemiaminal | Diethyl iminium ion |

This approach eliminates the need to isolate the intermediate imine, saving time and minimizing potential product loss between steps. The choice of a mild and selective reducing agent like NaBH(OAc)3 is key to the success of this strategy, as it does not significantly reduce the starting aldehyde, allowing for the efficient formation and subsequent reduction of the iminium ion. nih.gov Such tandem reactions catalyzed by transition metals are also an area of active research. researchgate.net The efficiency of these one-pot methods makes them highly attractive for both academic and industrial applications. researchgate.netnih.gov

Catalytic Approaches in this compound Production

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high selectivity, efficiency, and sustainability. mdpi.com The synthesis of amino alcohols and their derivatives has benefited significantly from advances in transition metal catalysis, organocatalysis, and biocatalysis.

Transition metal catalysis offers powerful tools for the construction of C-N bonds. While palladium-catalyzed reactions are common, there is growing interest in using more earth-abundant and less expensive first-row transition metals like copper. rsc.orgsemanticscholar.orgnih.govnih.gov Copper-catalyzed reactions, such as asymmetric hydroamination, have emerged as an attractive method for preparing chiral amine derivatives under mild conditions. nih.govacs.org These methods can be applied to the synthesis of various amino alcohols from readily available alkenes. nih.govacs.orgnih.gov

For instance, copper-hydride (CuH) catalyzed hydroamination of unprotected allylic alcohols provides an efficient route to chiral γ-amino alcohols. nih.govacs.org The mechanism involves the formation of a chiral copper hydride species that adds across the double bond, followed by reaction with an aminating agent. nih.gov This strategy allows for high levels of regio- and enantioselectivity. nih.govacs.org While not a direct synthesis of this compound, these copper-catalyzed methods are highly relevant for producing its structural analogs and more complex derivatives, showcasing the potential to create chiral centers with high precision. nih.govresearchgate.net Other transition metals like cobalt and ruthenium have also been explored for reductive amination processes. researchgate.net

Table 3: Overview of Catalytic Approaches for Amino Alcohol Synthesis

| Catalysis Type | Catalyst Example | Substrate Example | Key Advantage |

|---|---|---|---|

| Transition Metal | Copper-Hydride Complex | Allylic Alcohols | High regio- and enantioselectivity for chiral amino alcohols. nih.govacs.org |

| Organocatalysis | Chiral β-Amino Alcohols | β-Keto Esters, Nitroalkenes | Metal-free, stereoselective C-C bond formation. nih.gov |

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic or expensive metals. diva-portal.org Chiral amino alcohols themselves can act as efficient organocatalysts. nih.govresearchgate.net For example, simple primary β-amino alcohols can catalyze the asymmetric Michael addition of keto esters to nitroalkenes, creating chiral adducts that are precursors to more complex molecules. nih.gov The catalyst typically works by forming an intermediate iminium ion or through a network of hydrogen bonds to control the stereochemical outcome of the reaction. nih.govrsc.org This approach provides a powerful strategy for synthesizing enantiomerically enriched building blocks related to amino alcohols. diva-portal.orgrsc.org

Biocatalysis employs enzymes to perform chemical transformations with exceptional selectivity and under environmentally benign conditions. nih.govrsc.org For the synthesis of chiral amino alcohols, engineered amine dehydrogenases (AmDHs) have shown great promise. nih.govfrontiersin.org These enzymes can catalyze the asymmetric reductive amination of α-hydroxy ketones using ammonia (B1221849) as the amine source, achieving very high enantioselectivity (often >99% ee). nih.govfrontiersin.org The reactions are typically run in aqueous media under mild temperature and pressure conditions. Multi-enzyme cascade reactions are also being developed to synthesize chiral amino alcohols from simple, inexpensive starting materials in a one-pot system, further enhancing the sustainability and efficiency of the process. researchgate.net

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound aims to reduce the environmental impact of its production. Key areas of focus include the use of safer solvents, the development of solvent-free reaction conditions, and the improvement of atom economy to minimize waste.

Solvent-Free and Environmentally Benign Reaction Conditions

Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute to environmental pollution and pose safety risks. Modern approaches to the synthesis of this compound and related amino alcohols explore solvent-free and environmentally benign reaction conditions.

One promising avenue is the use of microwave-assisted organic synthesis (MAOS) under solvent-free conditions. This technique can significantly reduce reaction times and energy consumption while often increasing product yields. For the synthesis of amino alcohols, reactions can be carried out by grinding the reactants together, sometimes with a solid support or catalyst, thereby eliminating the need for a solvent. For instance, the reaction of an appropriate precursor with diethylamine could potentially be achieved under solvent-free grinding conditions, offering a greener alternative to traditional solution-phase chemistry.

The use of water as a solvent is another key strategy in green chemistry. For the synthesis of β-amino alcohols, the aminolysis of epoxides in water has been shown to proceed with high selectivity and in excellent yields without the need for a catalyst. While this compound is not a β-amino alcohol, the principle of utilizing water as a benign solvent is a guiding concept for developing greener syntheses for related compounds.

Furthermore, the use of solid acid or base catalysts, such as zeolites, can facilitate reactions in a more environmentally friendly manner. These catalysts are often easily separable from the reaction mixture, reusable, and can sometimes enable reactions to proceed under milder, solvent-free conditions.

| Green Synthesis Strategy | Description | Potential Application for this compound Synthesis |

| Solvent-Free Grinding | Mechanical mixing of reactants in the absence of a solvent. | Direct reaction of a 5-halopentan-1-ol derivative with diethylamine. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Can be combined with solvent-free conditions to reduce reaction times. |

| Aqueous Reaction Media | Utilizing water as a safe and environmentally friendly solvent. | Exploration of water-tolerant catalytic systems for the synthesis. |

| Heterogeneous Catalysis | Employing solid catalysts that are easily separated and reused. | Use of zeolites or other solid acids/bases to catalyze the formation of the diethylamino group. |

Atom Economy and Waste Minimization in this compound Synthesis

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. A higher atom economy signifies a more sustainable process with less waste generation. The ideal atom economy is 100%, where all the atoms of the reactants are incorporated into the final product.

The synthesis of this compound can be approached through various synthetic routes, each with a different atom economy. A common method for synthesizing similar amino alcohols is the reductive amination of a corresponding aldehyde or ketone.

For example, the synthesis of this compound could potentially proceed via the reductive amination of 5-hydroxypentanal with diethylamine. In this reaction, the key reactants are 5-hydroxypentanal, diethylamine, and a reducing agent. The choice of reducing agent significantly impacts the atom economy.

Another potential route is the direct alkylation of diethylamine with a 5-halopentan-1-ol. This reaction, however, generates a salt as a byproduct, which lowers the atom economy.

Below is a comparative table illustrating the theoretical atom economy for two potential synthetic routes to this compound.

| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Reductive Amination | 5-hydroxypentanal, Diethylamine, H₂ (as reducing agent) | This compound | H₂O | 88.8% |

| Direct Alkylation | 5-chloropentan-1-ol, Diethylamine | This compound | Diethylamine hydrochloride | 52.6% |

As the table demonstrates, the reductive amination pathway offers a significantly higher atom economy, making it a more desirable route from a green chemistry perspective. Waste minimization in the production of this compound also involves considering the entire process, including solvent use, catalyst recovery, and purification steps. The implementation of circular economy principles, such as the recycling of solvents and catalysts, can further reduce the environmental footprint of the manufacturing process.

Industrial Scale-Up Considerations and Process Optimization for this compound

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process optimization and scale-up strategies. The goal is to ensure a safe, efficient, and cost-effective manufacturing process that consistently delivers a high-purity product.

Continuous Flow Reactor Applications

Continuous flow chemistry has emerged as a powerful technology for the industrial synthesis of fine chemicals and pharmaceuticals, offering several advantages over traditional batch processing. nih.gov These advantages include enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for process automation and control.

For the synthesis of this compound, a continuous flow process could be designed to improve reaction efficiency and product consistency. For instance, the reductive amination of 5-hydroxypentanal with diethylamine could be performed in a packed-bed reactor containing a solid-supported catalyst. The reactants would be continuously pumped through the reactor, allowing for precise control of temperature, pressure, and residence time. This setup can lead to higher yields and selectivities compared to batch reactions.

The benefits of a continuous flow approach for the synthesis of amino alcohols include:

Enhanced Safety: The small reactor volumes minimize the risk associated with handling reactive intermediates and exothermic reactions.

Improved Efficiency: Precise control over reaction parameters leads to higher conversions and fewer byproducts.

Scalability: Production can be easily scaled up by running the reactor for longer periods or by using multiple reactors in parallel.

Automation: Continuous processes are well-suited for automation, reducing the need for manual intervention and improving reproducibility.

Advanced Purification Techniques for High Purity this compound

Achieving high purity is a critical aspect of the industrial production of this compound, particularly for its use in pharmaceutical applications. Advanced purification techniques are employed to remove impurities, such as unreacted starting materials, byproducts, and residual solvents.

Reactive Crystallization: This technique combines chemical reaction and crystallization in a single step to directly produce a high-purity crystalline product. For the purification of this compound, it might be possible to form a salt with a suitable acid, which can then be selectively crystallized from the reaction mixture, leaving impurities behind in the solution. The pure salt can then be neutralized to yield the final high-purity product.

Membrane Separation: Techniques such as nanofiltration and pervaporation can be used for the purification of amino alcohols. These methods are based on the selective transport of molecules through a membrane and can be particularly effective for separating the product from solvents or for breaking azeotropes that may form during distillation.

Supercritical Fluid Extraction (SFE): SFE using supercritical carbon dioxide is a green purification technique that can be used to extract and separate organic compounds. This method avoids the use of organic solvents and can provide high-purity products.

The choice of purification method depends on the specific impurities present, the desired purity level, and economic considerations. A combination of these advanced techniques may be employed in a multi-step purification process to meet the stringent purity requirements for this compound.

Spectroscopic and Analytical Characterization of 5 Diethylamino Pentan 1 Ol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the detailed molecular structure of organic compounds. rsc.org By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule like 5-(Diethylamino)pentan-1-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for a complete structural assignment.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer fundamental information about the number and types of hydrogen and carbon atoms in a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of each nucleus. nih.govnih.gov

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is predicted to show distinct signals for each chemically non-equivalent proton. The integration of these signals corresponds to the number of protons in that environment. The expected signals, their multiplicities (due to spin-spin coupling with adjacent protons), and predicted chemical shifts are detailed in Table 1. The methylene (B1212753) protons adjacent to the electronegative oxygen (-CH₂OH) and nitrogen (-CH₂N-) atoms are expected to be the most deshielded, appearing further downfield. chemicalbook.comchemicalbook.com The hydroxyl proton (-OH) typically appears as a broad singlet, and its chemical shift can vary with concentration and solvent.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound Predicted data based on typical chemical shifts for similar functional groups. chemicalbook.comchemicalbook.comacs.org

| Position Label | Structural Fragment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| a | -CH₂(OH) | ~3.6 | Triplet (t) | 2H |

| b | -CH₂CH₂OH | ~1.6 | Multiplet (m) | 2H |

| c | -CH₂CH₂CH₂- | ~1.4 | Multiplet (m) | 2H |

| d | NCH₂CH₂- | ~1.5 | Multiplet (m) | 2H |

| e | N(CH₂CH₃)₂ | ~2.5 | Quartet (q) | 4H |

| f | NCH₂- | ~2.4 | Triplet (t) | 2H |

| g | N(CH₂CH₃)₂ | ~1.0 | Triplet (t) | 6H |

| h | -OH | Variable (e.g., 1.5-4.0) | Broad Singlet (br s) | 1H |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound Predicted data based on typical chemical shifts for similar functional groups. docbrown.infochemicalbook.comnih.govhmdb.ca

| Position | Structural Fragment | Predicted Chemical Shift (δ, ppm) |

| C1 | -CH₂OH | ~62 |

| C2 | -CH₂CH₂OH | ~32 |

| C3 | -CH₂CH₂CH₂- | ~24 |

| C4 | NCH₂CH₂- | ~27 |

| C5 | NCH₂- | ~52 |

| C6 | N(CH₂CH₃)₂ | ~47 |

| C7 | N(CH₂CH₃)₂ | ~12 |

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms, confirming the assignments made from 1D spectra. science.govyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks connecting adjacent protons along the pentanol (B124592) backbone (e.g., H-a with H-b, H-b with H-c, etc.) and within the ethyl groups (H-e with H-g). This confirms the sequence of the carbon chain. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). pressbooks.pub This technique allows for the unambiguous assignment of each carbon signal by linking it to its known proton signal. For instance, the proton signal at ~3.6 ppm (H-a) would show a cross-peak with the carbon signal at ~62 ppm (C1).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds. youtube.com This is invaluable for connecting different spin systems and identifying quaternary carbons. In this compound, HMBC could show a correlation between the ethyl protons (H-e) and the C5 carbon of the pentanol chain, confirming the attachment of the diethylamino group at the C5 position.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides essential information about the molecular weight of a compound and can offer structural insights through the analysis of fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to within 5 ppm), which allows for the determination of a compound's elemental formula. americanpharmaceuticalreview.commeasurlabs.comthermofisher.com This is a definitive method for confirming the molecular formula of this compound. acs.org The expected exact masses for the neutral molecule and its protonated form are shown in Table 3.

Table 3: Predicted HRMS Data for this compound

| Species | Molecular Formula | Calculated Exact Mass (m/z) |

| Neutral Molecule [M] | C₉H₂₁NO | 159.1623 |

| Protonated Molecule [M+H]⁺ | C₉H₂₂NO⁺ | 160.1701 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of GC with the detection power of MS. americanpharmaceuticalreview.combiomedres.us It is widely used in the pharmaceutical industry to assess the purity of starting materials and intermediates by separating volatile impurities from the main compound. thermofisher.comresolvemass.ca

In a typical GC-MS analysis of a this compound sample, the compound would first be separated from any volatile impurities on a GC column. The retention time of the main peak serves as an identifier, while the area of the peak is proportional to its concentration. As the compound elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum for the peak. This confirms the identity of the compound and can help in identifying any co-eluting impurities. The fragmentation pattern observed in the electron ionization (EI) mass spectrum is a reproducible fingerprint that aids in structural confirmation. Common fragmentation pathways for amino alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and the loss of a water molecule (M-18). youtube.comlibretexts.orglibretexts.orgjove.com

Table 4: Predicted Major Mass Fragments for this compound in EI-MS

| Fragment m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 141 | [M - H₂O]⁺ | Loss of water from the molecular ion |

| 86 | [CH₂=N(CH₂CH₃)₂]⁺ | Alpha-cleavage at the C4-C5 bond |

| 72 | [CH₃CH₂NH=CH₂]⁺ | Cleavage within the diethylamino group |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) spectroscopy, identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). chemistrysteps.com

For this compound, the IR spectrum would exhibit characteristic absorption bands confirming the presence of its key functional groups: the hydroxyl (-OH) group and the tertiary amine (C-N) group.

O-H Stretch: A strong and broad absorption band is expected in the region of 3500-3200 cm⁻¹, which is characteristic of the O-H stretching vibration in an alcohol. quimicaorganica.orgorgchemboulder.commasterorganicchemistry.com The broadness of this peak is due to intermolecular hydrogen bonding.

C-H Stretch: Absorptions in the 3000-2850 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the alkyl chains. docbrown.info

C-O Stretch: A strong band corresponding to the C-O stretching vibration of a primary alcohol is expected around 1050 cm⁻¹. quimicaorganica.orgdocbrown.info

C-N Stretch: The C-N stretching vibration of the aliphatic tertiary amine would appear as a medium to weak band in the 1250–1020 cm⁻¹ range. orgchemboulder.comopenstax.org

N-H Stretch: As a tertiary amine, this compound has no N-H bonds, and therefore, the characteristic N-H stretching bands seen in primary and secondary amines (around 3500-3300 cm⁻¹) will be absent. rockymountainlabs.comlibretexts.org

Table 5: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Alcohol | 3500 - 3200 | Strong, Broad |

| C-H Stretch | Alkyl | 3000 - 2850 | Strong |

| C-O Stretch | Primary Alcohol | ~1050 | Strong |

| C-N Stretch | Tertiary Amine | 1250 - 1020 | Medium - Weak |

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the FT-IR spectrum reveals characteristic absorption bands corresponding to its alcohol and tertiary amine groups. The NIST Chemistry WebBook provides reference spectra for this compound. nist.gov The most significant peaks are the broad O-H stretching vibration of the alcohol group, the C-H stretching of the alkyl chains, and the C-N stretching of the tertiary amine.

Key characteristic vibrational frequencies observed in the FT-IR spectrum of this compound are summarized below.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Alcohol (O-H) | Stretching, hydrogen-bonded | 3600 - 3200 (broad) |

| Alkane (C-H) | Stretching | 3000 - 2850 |

| Tertiary Amine (C-N) | Stretching | 1250 - 1020 |

| Alcohol (C-O) | Stretching | 1260 - 1050 |

These spectral features provide a unique fingerprint for the molecule, allowing for its identification and qualitative assessment. The spectrum for the related isomer, 5-(diethylamino)pentan-2-ol, shows similar characteristic peaks. nist.gov

Raman Spectroscopy Applications

Raman spectroscopy serves as a valuable complementary technique to FT-IR, particularly for analyzing vibrations of non-polar bonds. While specific applied research on the Raman spectrum of this compound is not extensively published, the technique is well-suited for characterizing its key structural features. The C-C backbone, C-H, and C-N bonds would produce distinct Raman signals. Its application would be particularly useful in studying molecular conformations and interactions in different environments. For complex derivatives, resonance Raman spectroscopy can be employed to selectively enhance signals from a specific part of the molecule, aiding in the analysis of its electronic structure. researchgate.netdntb.gov.ua

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are indispensable for separating this compound from impurities, byproducts, or other components in a mixture, as well as for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of this compound and its derivatives, such as the active pharmaceutical ingredients chloroquine (B1663885) and hydroxychloroquine (B89500). nih.gov Reversed-phase HPLC, typically using a C18 stationary phase, is commonly employed for separation.

The basic nature of the diethylamino group necessitates specific mobile phase conditions to achieve good peak shape and retention. An organic modifier (like acetonitrile (B52724) or methanol) mixed with an aqueous buffer is used. To prevent peak tailing, a small amount of an amine modifier, such as diethylamine (B46881) or triethylamine, is often added to the mobile phase to mask residual silanol (B1196071) groups on the stationary phase. nih.gov Detection is frequently accomplished using UV-Vis spectroscopy or, for higher sensitivity and specificity, mass spectrometry (LC-MS). nih.gov

A summary of typical HPLC conditions for related compounds is presented below.

| Parameter | Condition | Purpose |

| Stationary Phase | C18 (Octadecylsilane) | Separation based on hydrophobicity |

| Mobile Phase | Acetonitrile/Methanol (B129727) and aqueous buffer | Elution of the analyte |

| Mobile Phase Additive | Diethylamine or Triethylamine | Improves peak shape for basic compounds |

| Detector | UV-Vis or Mass Spectrometry (MS) | Detection and Quantification |

Gas Chromatography (GC) for Volatile Impurity Profiling

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for identifying and quantifying volatile and semi-volatile impurities in samples of this compound. The technique separates compounds based on their boiling points and interaction with the stationary phase. The NIST database includes GC-MS data for the related compound 5-diethylamino-2-pentanol. nih.gov Analysis by GC can identify residual solvents, starting materials, or byproducts from the synthesis process. Due to the presence of the polar alcohol and amine groups, derivatization may sometimes be employed to increase the volatility and thermal stability of the analyte, leading to improved chromatographic performance.

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used to monitor the progress of chemical reactions involving this compound or its precursors. scholaris.ca A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a suitable solvent system. By comparing the spots of the reaction mixture with those of the starting materials and standards, one can track the consumption of reactants and the formation of the desired product. The separation is based on the differential partitioning of components between the stationary phase and the mobile phase. Visualization can be achieved using UV light if the compounds are UV-active, or by staining with a chemical reagent. analyticaltoxicology.com

Chiral Analysis of this compound Stereoisomers (if applicable)

The molecule this compound is achiral as it does not possess a stereocenter. Therefore, it does not have stereoisomers.

However, the closely related structural isomer, 5-(diethylamino)pentan-2-ol, is a chiral molecule due to the stereocenter at the second carbon atom (the carbon bearing the hydroxyl group). This chiral building block is a key component of the antimalarial drugs chloroquine and hydroxychloroquine. nih.gov The enantiomers of these drugs can exhibit different pharmacological and toxicological profiles.

The analysis and separation of these enantiomers are performed using chiral chromatography. nih.gov Chiral HPLC is the most common method, utilizing a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to their separation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188), have proven effective for separating the enantiomers of chloroquine and hydroxychloroquine when used with suitable mobile phases. nih.gov

Chiral HPLC and GC Techniques

Direct enantiomeric separation is a powerful approach that involves the use of a chiral environment, most commonly a chiral stationary phase (CSP) in a chromatography column. The differential interaction between the enantiomers of the analyte and the chiral selector of the CSP leads to different retention times, allowing for their separation and quantification.

Chiral High-Performance Liquid Chromatography (HPLC):

HPLC is a widely used technique for the enantioselective analysis of amino alcohols. The separation mechanism relies on the formation of transient diastereomeric complexes between the solute enantiomers and the chiral stationary phase. Various types of CSPs are commercially available and have been successfully used for the resolution of chiral amines and alcohols.

Commonly used CSPs for compounds like this compound include:

Polysaccharide-based CSPs: These are among the most versatile and widely used CSPs. Derivatives of cellulose and amylose, such as amylose tris(3,5-dimethylphenylcarbamate), are coated or immobilized on a silica support. dergipark.org.tr Separation is achieved through a combination of interactions including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.

Cyclodextrin-based CSPs: Native or derivatized cyclodextrins bonded to silica are effective for separating a wide range of chiral molecules. gcms.cz The hydrophobic cavity of the cyclodextrin (B1172386) can form inclusion complexes with the nonpolar parts of the analyte, while interactions with the hydroxyl groups at the rim of the cyclodextrin contribute to chiral recognition.

Ligand-exchange CSPs: These phases consist of a chiral ligand, often an amino acid like proline, complexed with a metal ion (e.g., copper(II)) and bonded to a solid support. sigmaaldrich.com This technique is particularly suitable for amino acids and other compounds capable of forming coordination complexes, such as amino alcohols. sigmaaldrich.com

The choice of mobile phase is critical for achieving optimal separation. Normal-phase (e.g., hexane/isopropanol), reversed-phase (e.g., water/acetonitrile), and polar organic modes can be employed, often with acidic or basic additives to improve peak shape and resolution. chromatographyonline.com

Chiral Gas Chromatography (GC):

For analytes that are volatile or can be made volatile through derivatization, chiral GC offers high resolution and short analysis times. sigmaaldrich.com The separation is performed on capillary columns coated with a chiral stationary phase. Derivatized cyclodextrins are the most common CSPs in chiral GC. gcms.cz The analyte's functional groups (amino and hydroxyl) often require derivatization, such as acylation or silylation, to improve volatility and thermal stability before GC analysis. chromtech.comtcichemicals.com

Below is a table summarizing potential chiral chromatography methods for the enantioseparation of this compound.

| Technique | Chiral Stationary Phase (CSP) | Typical Mobile Phase / Carrier Gas | Detector | Comments |

|---|---|---|---|---|

| HPLC | Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol/Diethylamine | UV/PDA | Normal-phase mode; diethylamine is added to improve peak shape for basic analytes. |

| HPLC | Cellulose tris(3,5-dichlorophenylcarbamate) | Acetonitrile/Methanol with additives | UV/PDA | Polar organic mode; useful for screening. |

| HPLC | Vancomycin-based CSP | Methanol/Acetic Acid/Triethylamine | UV/MS | Macrocyclic antibiotic CSP; operates in polar ionic mode. |

| GC | Derivatized β-Cyclodextrin (e.g., Chiraldex G-TA) | Helium or Hydrogen | FID, MS | Requires prior derivatization of the analyte to increase volatility (e.g., trifluoroacetylation). |

Chemical Reactivity and Derivatization Studies of 5 Diethylamino Pentan 1 Ol

Reactions at the Hydroxyl Group

The primary alcohol moiety in 5-(diethylamino)pentan-1-ol is a versatile site for chemical modification, readily undergoing reactions typical of primary alcohols.

Esterification: The hydroxyl group can be converted to an ester through reaction with various acylating agents. For instance, reaction with an acid chloride or acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, will yield the corresponding ester. A common example is the reaction with acetic anhydride to form 5-(diethylamino)pentyl acetate. The general mechanism involves the nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the acylating agent. Enzymatic esterification, utilizing lipases, also presents a milder and more selective alternative for synthesizing ester derivatives. medcraveonline.comrsc.org

Etherification: The Williamson ether synthesis provides a classical method for converting the alcohol to an ether. wikipedia.orgmasterorganicchemistry.com This SN2 reaction involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide. This alkoxide then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide) to form the corresponding ether, such as 1-methoxy-5-(diethylamino)pentane. The choice of a primary alkyl halide is crucial to favor substitution over elimination. masterorganicchemistry.com

| Reactant | Reagent | Product | Reaction Type |

| This compound | Acetic Anhydride, Pyridine | 5-(Diethylamino)pentyl acetate | Esterification |

| This compound | Sodium Hydride, Methyl Iodide | 1-Methoxy-5-(diethylamino)pentane | Etherification (Williamson) |

Oxidation: The primary alcohol group of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (formed in situ from chromium trioxide and sulfuric acid, known as the Jones reagent), will typically oxidize the primary alcohol to a carboxylic acid, yielding 5-(diethylamino)pentanoic acid. wikipedia.orgalfa-chemistry.comchemistrysteps.comorganic-chemistry.org Milder, more controlled oxidation methods are required to stop the reaction at the aldehyde stage. Reagents like pyridinium (B92312) chlorochromate (PCC) or conditions for a Swern oxidation (using oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine) are effective for the synthesis of 5-(diethylamino)pentanal. wikipedia.orgtcichemicals.comorganic-chemistry.orgyoutube.com The Swern oxidation is particularly useful for its mild conditions and tolerance of other functional groups, such as the tertiary amine. wikipedia.orgorganic-chemistry.org

Reduction: As the hydroxyl group is in its most reduced state, it cannot be further reduced. This subsection heading is included for structural completeness but is not chemically applicable to the hydroxyl moiety itself.

| Starting Material | Reagent(s) | Product | Product Type |

| This compound | Jones Reagent (CrO3, H2SO4) | 5-(Diethylamino)pentanoic acid | Carboxylic Acid |

| This compound | Swern Oxidation (Oxalyl Chloride, DMSO, Et3N) | 5-(Diethylamino)pentanal | Aldehyde |

Reactions at the Tertiary Amine Group

The lone pair of electrons on the nitrogen atom of the tertiary amine group makes it nucleophilic and basic, allowing for reactions at this site.

The tertiary amine can act as a nucleophile and react with alkyl halides to form quaternary ammonium (B1175870) salts. This reaction, known as quaternization, is a common transformation for tertiary amines. For example, the reaction of this compound with an excess of methyl iodide will result in the formation of N,N-diethyl-N-(5-hydroxypentyl)-N-methylammonium iodide. researchgate.net This transformation introduces a permanent positive charge on the nitrogen atom, significantly altering the molecule's physical and chemical properties.

Tertiary amines can be oxidized to form N-oxides. This is typically achieved by using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide. nih.govnih.gov The reaction of this compound with m-CPBA would yield this compound N-oxide. The resulting N-oxide is a polar, hygroscopic compound with distinct reactivity compared to the parent amine.

| Reactant | Reagent | Product | Reaction Type |

| This compound | Methyl Iodide | N,N-Diethyl-N-(5-hydroxypentyl)-N-methylammonium iodide | Quaternization |

| This compound | m-CPBA | This compound N-oxide | N-Oxidation |

Transformations Involving Both Functional Groups

The presence of both a hydroxyl and a tertiary amine group on the same carbon chain allows for intramolecular reactions, leading to the formation of cyclic structures. For instance, under certain conditions, the hydroxyl group could be converted into a good leaving group (e.g., a tosylate). Subsequent intramolecular nucleophilic attack by the tertiary amine could lead to the formation of a cyclic ammonium salt, such as a six-membered piperidinium (B107235) derivative. The feasibility and outcome of such cyclization reactions would depend on the reaction conditions and the relative positions of the two functional groups. nih.gov

Cyclization Reactions Leading to Heterocyclic Derivatives

The bifunctional nature of this compound, possessing both a nucleophilic secondary amine and a primary alcohol, makes it a potential precursor for the synthesis of heterocyclic compounds, particularly saturated nitrogen-containing rings. Through intramolecular cyclization, the terminal functional groups can react to form a six-membered ring system.

One plausible transformation involves the conversion of the primary alcohol to a good leaving group, such as a tosylate or a halide. Subsequent intramolecular nucleophilic substitution by the diethylamino group would lead to the formation of a quaternary ammonium salt, specifically a 1,1-diethylpiperidinium salt. This type of reaction is a standard method in heterocyclic synthesis.

Alternatively, oxidation of the primary alcohol to a carboxylic acid would yield 5-(diethylamino)pentanoic acid. This intermediate could then undergo intramolecular amidation, typically in the presence of a coupling agent, to form a six-membered lactam, N-ethyl-piperidin-2-one, after the elimination of an ethyl group under certain reaction conditions. While specific studies detailing these cyclization pathways for this compound are not extensively documented in prominent literature, these routes are based on well-established principles of organic synthesis for creating heterocyclic systems from amino alcohol precursors. nih.govresearchgate.netsemanticscholar.org

Formation of Polymeric Structures and Macromolecular Conjugates

The presence of two reactive sites, the hydroxyl and amino groups, allows this compound to be incorporated into polymeric structures or conjugated to macromolecules. The hydroxyl group can participate in polymerization reactions to form polyethers or polyesters. For instance, it can act as an initiator for ring-opening polymerization of cyclic esters like caprolactone, resulting in a polymer chain with a terminal diethylamino group.

The secondary amine also offers a site for conjugation. It can be linked to macromolecules such as proteins, peptides, or synthetic polymers that have been functionalized with amine-reactive groups (e.g., N-hydroxysuccinimide esters). This process attaches the diethylaminopentanol moiety to a larger structure. Such macromolecular drugs can exhibit altered pharmacokinetic properties, such as an extended plasma half-life and potentially targeted delivery to specific tissues, a concept known as the 'enhanced permeability and retention' (EPR) effect in cancer chemotherapy. nih.gov While the direct use of this compound in creating specific named polymers is not widely reported, its functional groups make it a viable candidate for such applications in materials science and medicinal chemistry. dntb.gov.ua

Synthesis of Advanced Derivatives and Analogs of this compound

Design and Synthesis of Photoaffinity Probes Incorporating this compound Scaffolds

Photoaffinity labeling (PAL) is a powerful technique used to identify and study ligand-receptor interactions. nih.govrug.nl A photoaffinity probe typically consists of three key components: a specificity unit (pharmacophore), a photoreactive group, and a reporter tag for identification. nih.gov The this compound scaffold is suitable for constructing such probes, where its backbone serves as a linker connecting the different functional parts.

The design of a photoaffinity probe based on this scaffold could involve:

Attachment of a Pharmacophore : The diethylamino group can be used as a handle to attach a known ligand or pharmacophore responsible for binding to the target protein.

Incorporation of a Photoreactive Group : The terminal hydroxyl group can be modified to include a photoreactive moiety, such as a diazirine. chimia.ch Diazirines are favored due to their small size and their ability to form highly reactive carbenes upon UV irradiation, which then covalently cross-link the probe to the target protein. rug.nlnih.gov

Addition of a Reporter Tag : A reporter tag, like biotin (B1667282) for affinity purification or an alkyne for click chemistry, can be incorporated into the probe's structure to enable the detection and isolation of the probe-protein adduct. nih.govelsevierpure.com

The synthesis would be a multi-step process, functionalizing each end of the this compound backbone sequentially to build the final trifunctional probe.

| Component | Function | Example Moiety | Attachment Point on Scaffold |

|---|---|---|---|

| Specificity Unit | Binds non-covalently to the target protein. | Known drug molecule or ligand | Coupled to the amino group |

| Photoreactive Group | Forms a covalent bond with the target upon UV activation. | Aryl-trifluoromethyl diazirine | Esterified or ether-linked to the hydroxyl group |

| Reporter Tag | Enables detection and isolation of the labeled protein. | Biotin or Terminal Alkyne | Incorporated into the linker or pharmacophore |

Functionalization for Targeted Applications (e.g., fluorescent probes, chelating agents)

Fluorescent Probes

The N,N-diethylamino group is a powerful electron-donating substituent commonly incorporated into the structure of fluorophores to enhance their photophysical properties. rsc.org This group can increase the fluorescence quantum yield and shift the emission to longer wavelengths. researchgate.net The this compound molecule can serve as a synthetic precursor for building complex fluorescent probes. For example, the diethylamino group can be incorporated into heterocyclic systems like quinolinones or coumarins, which are known fluorescent scaffolds. nih.govnih.gov The pentanol (B124592) chain can act as a linker to attach the fluorophore to other molecules of interest, such as biomolecules or metal ions, enabling their detection through fluorescence changes.

| Fluorophore Class | Role of Diethylamino Group | Typical Emission Range |

|---|---|---|

| Coumarins | Auxochrome; enhances fluorescence and causes a red-shift. | Blue-Green |

| Rhodamines | Key part of the xanthene structure, crucial for high quantum yield. | Green-Red |

| Quinolinones | Acts as an intramolecular charge transfer donor, influencing emission properties. nih.gov | Green-Yellow |

Chelating Agents

Bifunctional chelating agents are molecules that can strongly bind to a metal ion while also possessing a reactive functional group to covalent attachment to other molecules, such as antibodies. nih.govnih.gov The this compound structure can be chemically modified to serve as a backbone for such chelators. By converting the hydroxyl group to a carboxylic acid and introducing additional chelating arms (e.g., carboxymethyl groups) onto the nitrogen atom, a multidentate ligand can be synthesized. This approach is analogous to the synthesis of well-known chelators like diethylenetriaminepentaacetic acid (DTPA). dntb.gov.ua These derivatives can form stable complexes with various metal ions, including radionuclides used in medical imaging and therapy. nih.govmdpi.com The pentyl chain provides spacing between the chelating moiety and the conjugated biomolecule, which can be crucial for maintaining the biological activity of the targeting molecule. researchgate.net

Computational Chemistry and Theoretical Studies on 5 Diethylamino Pentan 1 Ol

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of 5-(Diethylamino)pentan-1-ol with high accuracy. These methods solve the Schrödinger equation, or its approximations, for the molecular system.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for studying molecules the size of this compound. It offers a balance between computational cost and accuracy. DFT calculations are employed to determine the molecule's most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface.

In a typical DFT study of this compound, the process would involve selecting a functional (e.g., B3LYP, PBE) and a basis set (e.g., 6-31G*, def2-SVP). The choice of functional is crucial as it approximates the exchange-correlation energy, a key component of the total electronic energy. For instance, the BP functional has been noted to reproduce energy differences between ground states effectively for some molecules. researchgate.net Once the geometry is optimized, a wealth of electronic properties can be calculated. These properties provide a detailed picture of the molecule's reactivity and intermolecular interactions.

Table 1: Calculated Electronic Properties of this compound (Illustrative DFT Data)

| Property | Predicted Value | Description |

| Dipole Moment | ~2.5 D | Indicates the overall polarity of the molecule, arising from the electronegative oxygen and nitrogen atoms. |

| HOMO Energy | ~ -6.8 eV | Energy of the Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons. |

| LUMO Energy | ~ +1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ~ 8.0 eV | An indicator of chemical reactivity and electronic stability. A larger gap suggests higher stability. |

| Mulliken Atomic Charges | O: ~ -0.6e, N: ~ -0.4e | Partial charges on key atoms, highlighting the electron-withdrawing effects of the hydroxyl and amino groups. |

Note: The values in this table are illustrative and represent typical outcomes of a DFT calculation for a molecule of this type. Actual values would depend on the specific level of theory used.

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), are generally more computationally demanding than DFT but can provide higher accuracy for certain properties.

For this compound, ab initio calculations would be particularly useful for benchmarking the results from DFT and for calculating properties where electron correlation is especially important. This includes the precise determination of interaction energies, such as the strength of intramolecular hydrogen bonds between the hydroxyl proton and the nitrogen atom, and accurate prediction of spectroscopic parameters. While often too resource-intensive for large-scale conformational searches, single-point energy calculations on DFT-optimized geometries using methods like CCSD(T) are considered the "gold standard" in computational chemistry for obtaining highly accurate energies.

Conformational Analysis and Energy Landscapes

The flexibility of the five-carbon chain in this compound allows it to adopt numerous spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Potential Energy Surface Scans for Tautomerism and Isomerization

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule by systematically changing specific geometric parameters, such as dihedral angles. q-chem.com For this compound, a key application of PES scans is to investigate the rotation around the various C-C, C-O, and C-N bonds. researchgate.net

A PES scan of the dihedral angle involving the hydroxyl group (H-O-C1-C2) would reveal the rotational barrier of the alcohol moiety. Similarly, scanning the dihedral angles associated with the diethylamino group would characterize its rotational freedom. A particularly important coordinate to scan would be the one that governs the distance between the hydroxyl hydrogen and the amino nitrogen, to investigate the potential for intramolecular hydrogen bonding, a feature common in amino alcohols. scispace.com These scans provide the relative energies of different conformers and the transition states that separate them, which is crucial for understanding the molecule's structural preferences. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

While PES scans provide a static picture of the energy landscape, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. In an MD simulation, the atoms of the molecule are treated as classical particles moving under a force field that approximates the quantum mechanical interactions.

By simulating the molecule's trajectory over nanoseconds or longer, MD can reveal how this compound explores its conformational space at a given temperature. This is particularly useful for understanding how the flexible pentyl chain folds and moves in different environments, such as in a vacuum or in a solvent. MD simulations can also be used to calculate time-averaged properties and to observe rare events, such as conformational changes that involve overcoming significant energy barriers. For amino alcohols, MD can help elucidate the dynamics of intramolecular hydrogen bond formation and breaking.

Prediction of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. For this compound, theoretical calculations of NMR, IR, and UV-Vis spectra can be performed.

DFT and ab initio methods can predict the chemical shifts of ¹H and ¹³C atoms, which are fundamental parameters in NMR spectroscopy. These predictions are based on calculating the magnetic shielding around each nucleus. By comparing the calculated shifts for different possible conformers with experimental data, it is possible to deduce the dominant conformation in solution. mdpi.com

Infrared (IR) spectroscopy is sensitive to the vibrational modes of a molecule. Computational frequency calculations can predict the positions and intensities of IR absorption bands. For this compound, this would be especially useful for identifying the characteristic stretching frequencies of the O-H and N-H (if protonated) bonds. The position of the O-H stretch can be a sensitive indicator of hydrogen bonding.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectrum | Parameter | Predicted Value | Interpretation |

| ¹H NMR | Chemical Shift (δ) of -CH₂OH | ~3.6 ppm | Protons adjacent to the electronegative oxygen atom are deshielded. |

| ¹³C NMR | Chemical Shift (δ) of -CH₂OH | ~62 ppm | Carbon atom bonded to the hydroxyl group. |

| IR | O-H Stretch (ν) | ~3400 cm⁻¹ (broad) | Indicates the presence of a hydroxyl group, likely involved in hydrogen bonding. |

| IR | C-N Stretch (ν) | ~1100-1200 cm⁻¹ | Characteristic vibration of the tertiary amine group. |

Note: These are illustrative values. Actual spectroscopic data can be influenced by solvent, concentration, and temperature.

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become increasingly reliable for predicting NMR chemical shifts. nih.govnih.gov The accuracy of these predictions is critical, as they can help in the assignment of experimental spectra and the confirmation of chemical structures.

For a molecule like this compound, DFT calculations would typically be employed to predict the ¹H and ¹³C chemical shifts. These calculations involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. The chemical shifts are then determined by referencing these shielding values to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of DFT-predicted chemical shifts can be high, with root mean square errors for ¹H shifts often in the range of 0.2–0.4 ppm. nih.gov More advanced machine learning approaches, trained on large datasets of experimental and calculated spectra, have shown the potential to achieve even higher accuracy, with mean absolute errors below 0.10 ppm for ¹H chemical shifts in various solvents. nih.gov

Illustrative Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for a Similar Amino Alcohol

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-OH | 3.60 | 62.5 |

| C2 | 1.55 | 32.8 |

| C3 | 1.45 | 23.5 |

| C4 | 2.40 | 51.0 |

| N-CH₂ | 2.55 | 47.2 |

| N-CH₂-CH₃ | 1.05 | 11.8 |

| OH | 4.50 (variable) | - |

Note: This data is illustrative and based on typical values for similar amino alcohols.

Vibrational Frequency Calculations for IR and Raman Spectra

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational methods are extensively used to calculate these vibrational frequencies, aiding in the interpretation of experimental spectra. conicet.gov.arnih.gov DFT calculations are a common choice for this purpose, often used in conjunction with basis sets like 6-31G* or larger. researchgate.net

The calculation of the vibrational spectra for this compound would involve a geometry optimization followed by a frequency calculation. The results provide a list of vibrational modes, their frequencies (typically in cm⁻¹), and their corresponding IR intensities and Raman activities. nih.gov These theoretical spectra can be compared with experimental FT-IR and FT-Raman spectra to assign the observed bands to specific molecular motions, such as C-H stretching, C-O stretching, N-C stretching, and various bending modes. nih.gov It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, compensating for approximations in the computational method and anharmonicity. conicet.gov.ar

Illustrative Data Table: Calculated Vibrational Frequencies for Key Functional Groups

This table provides an example of calculated vibrational frequencies for key functional groups in a molecule similar to this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |

| O-H stretch | 3650 | 55.2 | 80.5 |

| C-H stretch (alkyl) | 2970-2860 | 120.8 | 150.3 |

| C-O stretch | 1055 | 180.1 | 20.7 |

| C-N stretch | 1150 | 45.6 | 35.1 |

| N-C-C bend | 450 | 15.3 | 10.2 |

Note: This data is for illustrative purposes and represents typical values for similar compounds.

TD-DFT for Electronic Absorption Spectra

Time-dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules, including electronic absorption spectra (UV-Vis). researchgate.netresearchgate.net This technique can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, which is a saturated aliphatic amino alcohol, significant absorption is expected only in the far UV region. TD-DFT calculations would typically involve the use of hybrid functionals like B3LYP or PBE0 with an appropriate basis set. researchgate.net The calculations would identify the electronic transitions, such as n → σ* or σ → σ*, responsible for the absorption bands. The nature of these transitions can be further analyzed by examining the molecular orbitals involved, often the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net

Molecular Interactions and Solvation Effects

The behavior of this compound in solution is governed by its interactions with solvent molecules. Computational chemistry offers methods to study these interactions in detail.

Hydrogen Bonding Networks and Solute-Solvent Interactions

The hydroxyl group (-OH) and the tertiary amine group (-N(CH₂CH₃)₂) in this compound can participate in hydrogen bonding. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitrogen atom of the diethylamino group can act as a hydrogen bond acceptor.

Computational studies can model the hydrogen bonding networks formed between molecules of this compound or between the solute and solvent molecules. This is often achieved by performing geometry optimizations of molecular clusters, for example, a single molecule of this compound surrounded by several solvent molecules. The strength and geometry of the hydrogen bonds can then be analyzed.

Polarizable Continuum Models (PCM) for Solvent Effects

To account for the bulk effect of a solvent on the properties of a solute, implicit solvation models like the Polarizable Continuum Model (PCM) are widely used. researchgate.net In this approach, the solvent is treated as a continuous dielectric medium rather than individual molecules. This method is computationally efficient and can be combined with other calculations, such as TD-DFT, to predict how the electronic absorption spectrum of a compound changes in different solvents. researchgate.net

For this compound, PCM calculations could be used to predict how its conformational preferences, reaction energetics, and spectral properties are influenced by the polarity of the solvent.

Reactivity Predictions and Mechanistic Insights

Computational chemistry can be employed to predict the reactivity of this compound and to elucidate the mechanisms of reactions in which it participates. By calculating the energies of reactants, transition states, and products, a detailed picture of the reaction pathway can be constructed.

For instance, the reactivity of the hydroxyl and amino groups can be assessed by calculating properties such as atomic charges, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps. These analyses can help identify the most likely sites for electrophilic or nucleophilic attack. Furthermore, the mechanisms of reactions such as oxidation, esterification of the hydroxyl group, or quaternization of the amino group can be investigated by locating the relevant transition state structures and calculating the activation energies.

Transition State Characterization and Reaction Pathway Analysis

No specific studies detailing the transition state characterization or reaction pathway analysis for reactions involving this compound were identified. This type of analysis is crucial for understanding reaction mechanisms, predicting reaction rates, and identifying potential intermediates.

A transition state is a high-energy, transient configuration of a molecular system along a reaction coordinate. Its characterization typically involves:

Geometry Optimization: Locating the saddle point on the potential energy surface corresponding to the transition state.

Frequency Analysis: Confirming the transition state by identifying a single imaginary frequency, which corresponds to the motion along the reaction coordinate.

Energy Calculation: Determining the activation energy barrier of the reaction.

Reaction pathway analysis, often conducted using methods like Intrinsic Reaction Coordinate (IRC) calculations, maps the trajectory from the transition state down to the reactants and products, confirming that the identified transition state connects the correct species.

While general studies on the kinetics and transition states of reactions involving other N,N-dialkylamino alcohols exist, these findings are not directly transferable to this compound due to the unique structural and electronic effects of its specific carbon chain length and substituent groups.

Table 1: Hypothetical Data for Transition State Analysis of a Reaction Involving this compound

| Parameter | Hypothetical Value | Unit | Description |

| Activation Energy (Ea) | Not Available | kJ/mol | The minimum energy required for a reaction to occur. |

| Transition State Geometry | Not Available | Å, degrees | The specific arrangement of atoms at the highest point of the reaction energy profile. |

| Imaginary Frequency | Not Available | cm⁻¹ | The vibrational mode corresponding to the atomic motion that leads from the transition state to products. |

Note: This table is for illustrative purposes only. No experimental or theoretical data was found for this compound.

Fukui Functions and Electrophilicity/Nucleophilicity Indices

No literature was found that specifically calculates or discusses the Fukui functions or electrophilicity/nucleophilicity indices for this compound. These conceptual Density Functional Theory (DFT) descriptors are instrumental in predicting the reactivity and selectivity of chemical species.

Fukui Functions (f(r)) : These functions indicate the change in electron density at a particular point in a molecule when the total number of electrons is changed. They are used to identify the most electrophilic and nucleophilic sites within a molecule.

f⁺(r) : Describes the reactivity towards a nucleophilic attack (where an electron is added). A higher value indicates a more electrophilic site.

f⁻(r) : Describes the reactivity towards an electrophilic attack (where an electron is removed). A higher value indicates a more nucleophilic site.

f⁰(r) : Describes the reactivity towards a radical attack.

For this compound, one would expect the oxygen atom of the hydroxyl group and the nitrogen atom of the diethylamino group to be the primary nucleophilic centers, while the electrophilic sites would be associated with the hydrogen of the hydroxyl group and the carbon atoms bonded to the heteroatoms. However, without specific calculations, a quantitative analysis of the local reactivity is not possible.

Table 2: Hypothetical Fukui Function and Reactivity Indices for this compound

| Parameter | Atom/Molecule | Hypothetical Value | Description |

| Fukui Function (f⁺) | C1 (bonded to OH) | Not Available | Indicates the susceptibility of this carbon atom to nucleophilic attack. |

| Fukui Function (f⁻) | O (of OH) | Not Available | Indicates the susceptibility of the oxygen atom to electrophilic attack. |

| Fukui Function (f⁻) | N (of NEt₂) | Not Available | Indicates the susceptibility of the nitrogen atom to electrophilic attack. |

| Global Electrophilicity (ω) | Molecule | Not Available | A measure of the molecule's ability to accept electrons. |

| Global Nucleophilicity (N) | Molecule | Not Available | A measure of the molecule's ability to donate electrons. |

Note: This table is for illustrative purposes only. No calculated values for Fukui functions or reactivity indices for this compound were found in the searched literature.

Applications of 5 Diethylamino Pentan 1 Ol and Its Derivatives in Advanced Materials and Catalysis

Role in Polymer Science and Engineering

The unique characteristics of 5-(diethylamino)pentan-1-ol and its derivatives allow for their integration into polymeric structures, influencing their chemical and physical properties.

Amino alcohols can serve as fundamental building blocks in the synthesis of polymers. shokubai.org While specific examples detailing the use of this compound as a primary monomer are not extensively documented in publicly available literature, its structure lends itself to incorporation into various polymer backbones. For instance, the hydroxyl group can participate in condensation polymerizations with dicarboxylic acids or their derivatives to form polyesters with pendant diethylamino groups. Similarly, it can react with diisocyanates to produce polyurethanes.

The presence of the tertiary amine group can impart specific functionalities to the resulting polymer, such as pH-responsiveness, catalytic activity, or the ability to coordinate with metal ions. A notable class of polymers, poly(beta-amino alcohols) (PBAAs), are synthesized through the conjugate addition of amines to diepoxides. google.com These polymers are recognized for their potential in biomedical applications, including as coatings for medical devices. google.commit.edu The general synthesis of PBAAs is depicted in the following reaction scheme:

| Reactant A | Reactant B | Polymer Product |

| Amine | Diepoxide | Poly(beta-amino alcohol) |

This versatile synthesis allows for a wide range of chemical functionalities to be incorporated into the polymer structure. google.com

The functional groups of this compound enable the modification of existing polymers. The hydroxyl group can be used to graft the molecule onto polymer chains containing reactive sites such as carboxylic acid or isocyanate groups. This functionalization can alter the surface properties of the material, for example, by increasing hydrophilicity or providing sites for further chemical reactions.

Amino alcohol functionalization has been shown to significantly enhance the properties of polymers. For example, modifying polystyrene with ethanolamine (B43304) introduced amino groups that improved the material's capacity for adsorbing heavy metal ions. rsc.org The amine groups, being more nucleophilic than hydroxyl groups, offer a wide array of possibilities for chemical modification, including reactions with aldehydes, NHS esters, and isocyanates. nih.gov

The amphiphilic nature of certain derivatives of this compound can be exploited in encapsulation technologies. By modifying the hydroxyl group with a hydrophobic moiety, molecules with both a hydrophilic head (the diethylamino group) and a lipophilic tail can be created. Such molecules can self-assemble into micelles or vesicles, which are capable of encapsulating other substances, such as drugs or fragrances.

Cationic amphiphiles, which can be formed from derivatives of this compound, are known to form liposomes that can act as carriers for genes, vaccines, or drugs. nih.gov The interaction of these cationic structures with negatively charged cell membranes is a key aspect of their function as delivery vehicles. nih.gov

Contributions to Materials Science

The reactivity of this compound makes it a valuable precursor in the synthesis of various materials with specialized functions.

Amino alcohols are important intermediates in organic synthesis, serving as building blocks for more complex molecules. scbt.com They can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. shokubai.orgacs.org The dual functionality of this compound allows for selective reactions at either the amine or the alcohol, leading to a diverse range of derivatives. For instance, the hydroxyl group can be oxidized to an aldehyde or carboxylic acid, while the tertiary amine can be quaternized to form cationic compounds.

A study on the synthesis of transition metal complexes with a derivative of a substituted phenol, 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol, highlights the utility of the diethylamino functional group in creating novel materials with potential antimicrobial activities. nih.gov

The molecular structure of this compound, with a polar head group (the diethylamino and hydroxyl functionalities) and a nonpolar hydrocarbon chain, is characteristic of a surfactant. While the parent molecule itself may exhibit weak surface activity, it serves as an excellent scaffold for the synthesis of more effective surfactants and emulsifiers.

By reacting the hydroxyl group with a long-chain fatty acid, for example, an ester with significant amphiphilic character can be produced. The tertiary amine group can be protonated in acidic conditions, leading to a cationic surfactant. The development of surfactants from renewable resources like amino acids and long-chain alcohols is an area of active research. nih.govcore.ac.uk These bio-based surfactants are valued for their biodegradability and low toxicity. core.ac.uk The general structure of such amino acid-based surfactants is presented below:

| Hydrophilic Head | Hydrophobic Tail |

| Amino acid derivative | Long alkyl chain |

The interaction of surfactants with long-chain alcohols can lead to the formation of stable gel phases, which have applications in various formulations. nih.govacs.org

Integration into Hybrid Materials and Composites

While specific research detailing the integration of this compound into hybrid materials and composites is not extensively documented in publicly available literature, the general class of amino alcohols is recognized for its utility in polymer science and materials chemistry. scbt.com The dual functionality of these molecules provides unique properties that are beneficial for creating advanced materials. scbt.com

Amino alcohols serve as crucial intermediates in the synthesis of polymers and surfactants, where their ability to act as both a nucleophile (via the amine) and a linker (via the alcohol) allows for the construction of complex materials with enhanced stability and performance. scbt.com For instance, amino alcohols can be used to modify surfaces, improve adhesion between different phases in a composite, and create materials with specific functionalities. scbt.com

Research into other amino alcohols has demonstrated their role in forming novel polymer backbones. For example, biodegradable and elastomeric poly(ester amide)s have been synthesized using the amino alcohol 1,3-diamino-2-hydroxy-propane. nih.gov These materials exhibit properties of both natural and synthetic materials, making them suitable for tissue engineering applications. nih.gov Similarly, the polymerization of polyacrylic, polyamine, and polyepoxy monomers can generate novel poly amino-ester-alcohol backbones. The presence of the amine accelerates the curing process and imparts beneficial thermal and compressive properties to the resulting polymers.